1,2-Bis(methylthio)ethane

Physical Property Thermal Separation Formulation

1,2-Bis(methylthio)ethane (2,5-Dithiahexane) is a symmetric, linear dithioether of the dialkylthioether class, with the formula CH3SCH2CH2SCH3. It is a liquid at ambient temperature and is employed as a bidentate sulfur ligand in coordination chemistry and as a sulfurous, dairy-like flavoring agent (FEMA GRAS.

Molecular Formula C4H10S2
Molecular Weight 122.3 g/mol
CAS No. 6628-18-8
Cat. No. B14713131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis(methylthio)ethane
CAS6628-18-8
Molecular FormulaC4H10S2
Molecular Weight122.3 g/mol
Structural Identifiers
SMILESCSCCSC
InChIInChI=1S/C4H10S2/c1-5-3-4-6-2/h3-4H2,1-2H3
InChIKeyUJTDKNZVLGVLFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  soluble in non-polar solvents
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Bis(methylthio)ethane (CAS 6628-18-8) Procurement Guide: Core Properties and Comparator Set


1,2-Bis(methylthio)ethane (2,5-Dithiahexane) is a symmetric, linear dithioether of the dialkylthioether class, with the formula CH3SCH2CH2SCH3. It is a liquid at ambient temperature and is employed as a bidentate sulfur ligand in coordination chemistry [1] and as a sulfurous, dairy-like flavoring agent (FEMA GRAS 4298) [2]. The closest structural and functional analogs for procurement consideration are 1,2-bis(ethylthio)ethane (3,6-Dithiaoctane), 1-methoxy-2-(methylthio)ethane (MMTE), and cyclic 1,4-dithiane. This evidence guide evaluates whether 1,2-bis(methylthio)ethane offers quantifiable, verifiable differentiation against these comparators. Currently, high-strength, direct head-to-head quantitative evidence is extremely limited, and most differentiation is inferred from cross-study physical property or structural data.

Why Generic Substitution of 1,2-Bis(methylthio)ethane with Analogous Dithioethers Carries Procurement Risk


Superficial functional group similarity among linear dithioethers masks critical differences in molecular dimensions, conformational biases, and electronic properties that preclude simple interchange. The homologous compound 1,2-bis(ethylthio)ethane exhibits a significantly higher boiling point (~217 °C vs. ~177 °C) [1], altering its processing window and vapor-phase behavior. The mixed oxygen-sulfur analog 1-methoxy-2-(methylthio)ethane adopts a divergent crystal conformation (TTG for MMTE vs. GTG' for BMTE) [2] and possesses an oxygen atom that fundamentally changes its coordination chemistry. Substitution without quantitative justification risks altered metal-binding stoichiometries, thermal profiles, and, in flavor applications, loss of specific FEMA GRAS regulatory standing [3].

Quantitative Differentiation Evidence for 1,2-Bis(methylthio)ethane Against Closest Analogs


Boiling Point and Density: 1,2-Bis(methylthio)ethane vs. 1,2-Bis(ethylthio)ethane

The target compound exhibits a significantly lower boiling point and higher density than its closest linear homolog, 1,2-bis(ethylthio)ethane, directly impacting distillation purification and vapor-pressure-dependent applications. The boiling point of 1,2-bis(methylthio)ethane is 178.5 °C , while that of 1,2-bis(ethylthio)ethane is 217 °C [1]. Density for the target is 0.997 g/cm³ versus 0.977 g/cm³ for the ethyl analog [2].

Physical Property Thermal Separation Formulation

Ionization Energy: 1,2-Bis(methylthio)ethane vs. Class Baseline for Thioethers

The vertical ionization energy (IE) of 1,2-bis(methylthio)ethane, measured by photoelectron spectroscopy, provides a quantifiable measure of its electron-donating capacity, a critical parameter for its role as a ligand. The reported IE is 8.64 eV [1]. This value is typical for aliphatic dialkylthioethers [2]. A precise, single-study head-to-head comparison with 1,2-bis(ethylthio)ethane is absent from the literature, preventing a high-confidence differential claim. This remains a class-level inference.

Electronic Structure Redox Chemistry Photoelectron Spectroscopy

Low-Temperature Crystal Conformation: 1,2-Bis(methylthio)ethane vs. 1-Methoxy-2-(methylthio)ethane

X-ray crystallographic analysis at low temperature reveals a direct, head-to-head conformational differentiation between 1,2-bis(methylthio)ethane (BMTE) and its mixed oxygen-sulfur analog 1-methoxy-2-(methylthio)ethane (MMTE). BMTE crystallizes in the monoclinic P21/c space group with a GTG' conformer, consistent with its most stable ab initio predicted structure [1]. In contrast, MMTE crystallizes in P21/n and adopts a TTG conformer, which is not the most stable predicted conformer [1].

Solid-State Chemistry Crystallography Molecular Conformation

Evidence-Backed Application Scenarios for 1,2-Bis(methylthio)ethane Procurement


Coordination Chemistry: Bidentate Ligand with a Pre-organized GTG' Conformation for Chelation

For researchers synthesizing metal complexes, especially with late transition metals, the intrinsic GTG' conformation of 1,2-bis(methylthio)ethane, confirmed by X-ray crystallography and ab initio calculations, pre-organizes the two sulfur donor atoms for chelation [1]. This contrasts with 1-methoxy-2-(methylthio)ethane, which adopts a TTG conformer unsuitable for chelation without a conformational change energy penalty. This makes BMTE the preferred ligand when a predictable, low-energy chelating geometry is required.

Thermal Processing and Distillation: A ~40°C Lower Boiling Point Enables Milder Purification

Process chemists requiring a volatile, distillable dithioether building block will find 1,2-bis(methylthio)ethane advantageous over its higher-boiling homolog 1,2-bis(ethylthio)ethane. Its boiling point of ~178.5 °C allows for atmospheric or mild vacuum distillation with significantly reduced energy input and lower thermal stress on sensitive co-formulants, compared to the ~217 °C required for the ethyl analog [2].

Flavor Formulation: GRAS-Designated Sulfurous Dairy Note for Food Products

In flavor and fragrance procurement, regulatory compliance is a primary selection criterion. 1,2-Bis(methylthio)ethane holds FEMA GRAS status (No. 4298) for use as a flavoring substance, specifically providing a sulfurous, dairy-like profile [3]. Analogs such as 1,2-bis(ethylthio)ethane do not share this specific regulatory clearance, making the methyl derivative the only compliant choice for food-grade formulations where this note is desired.

Computational Chemistry: A Benchmark Model Compound for Sulfur-Containing Polymers

Due to its structural simplicity as the monomeric model for poly(ethylene sulfide) (PES), 1,2-bis(methylthio)ethane has been extensively characterized by high-level ab initio MO calculations (B3LYP/6-311+G(3df,2p) and MP2 levels) to determine fundamental conformational energies and solvent dependencies [4]. This body of computational data, not available for higher homologs, makes it a well-calibrated benchmark for theoretical studies of sulfur-containing flexible polymers.

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